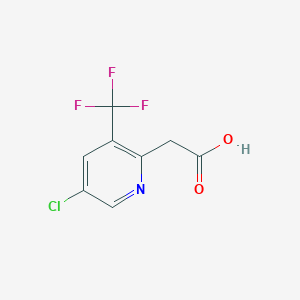

5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid

Description

Historical Context and Development

The development of 5-chloro-3-(trifluoromethyl)pyridine-2-acetic acid is intrinsically linked to advances in fluorinated heterocyclic chemistry during the late twentieth and early twenty-first centuries. This compound emerged from systematic efforts to incorporate trifluoromethyl groups into pyridine scaffolds, a research direction driven by the unique properties that fluorinated substituents confer upon organic molecules. The historical significance of this compound is particularly notable in its identification as a key metabolite of fluopyram, a broad-spectrum fungicide developed for agricultural applications.

The compound's recognition in scientific literature became prominent following extensive metabolic studies conducted in the early 2000s, where researchers identified it as a major degradation product in both plant and animal systems. These investigations revealed that this compound, designated as the pyridyl-acetic acid metabolite, represents a critical component in understanding the environmental fate and biological transformation of parent compounds containing similar structural motifs. The systematic study of this metabolite has contributed significantly to the broader understanding of fluorinated pyridine chemistry and metabolism.

Research into fluorinated pyridines gained momentum with the recognition that trifluoromethyl groups enhance molecular stability, lipophilicity, and biological activity. The specific combination of chloro and trifluoromethyl substituents on the pyridine ring, coupled with the acetic acid functionality, represents a convergence of structural features that emerged from both synthetic methodology development and natural product degradation studies.

Classification within Substituted Pyridines

This compound belongs to the extensive class of fluorinated pyridine derivatives, which are characterized by their diverse applications in medicinal chemistry and agrochemicals. Within this classification system, the compound specifically falls under the category of polysubstituted pyridines containing both halogen and fluoroalkyl substituents. The unique substitution pattern, featuring electron-withdrawing groups at the 3- and 5-positions with an electron-donating acetic acid moiety at the 2-position, creates a distinctive electronic environment that influences both chemical reactivity and biological activity.

The compound represents a subset of pyridine derivatives known for their enhanced metabolic stability compared to their non-fluorinated counterparts. This classification is particularly important in understanding the compound's behavior in biological systems, where the trifluoromethyl group contributes to increased lipophilicity and potential for bioaccumulation. Research has demonstrated that fluorinated pyridines, including this compound, exhibit unique reactivity patterns in nucleophilic substitution reactions due to the electron-deficient nature of the aromatic ring.

From a structural classification perspective, this compound can be categorized as a heterocyclic carboxylic acid with multiple electron-withdrawing substituents. This classification places it among compounds that typically exhibit altered pKa values compared to simple carboxylic acids, with the electron-withdrawing nature of the pyridine ring and halogen substituents increasing the acidity of the carboxyl group. The compound's position within the broader family of substituted pyridines is further defined by its potential for diverse chemical transformations, including reactions at both the aromatic ring and the aliphatic carboxylic acid functionality.

IUPAC Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming substituted pyridine derivatives. The official IUPAC name is 2-pyridineacetic acid, 3-chloro-5-(trifluoromethyl)-, which clearly identifies the parent pyridine ring system with specific substitution patterns. This nomenclature system prioritizes the pyridine ring as the principal functional group, with the acetic acid moiety treated as a substituent at the 2-position.

Alternative naming conventions for this compound reflect different approaches to systematic nomenclature and practical usage in scientific literature. Common alternative names include 3-chloro-5-(trifluoromethyl)pyridine-2-acetic acid, which places emphasis on the substituted pyridine core, and [3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid, which explicitly identifies the pyridyl group as a substituent of acetic acid. Each naming convention serves specific purposes in chemical databases and literature, with variations reflecting different prioritization schemes for functional groups.

The compound is also known in agricultural and environmental chemistry literature as Fluopyram-PAA, where PAA designates the pyridyl-acetic acid metabolite designation. This naming convention originated from metabolic studies where the compound was identified as a degradation product of the fungicide fluopyram. The PAA designation has become widely adopted in regulatory and environmental monitoring contexts, providing a concise identifier for this specific metabolite in complex analytical matrices.

Table 1: Nomenclature Variations for this compound

| Naming System | Designation |

|---|---|

| IUPAC Official | 2-Pyridineacetic acid, 3-chloro-5-(trifluoromethyl)- |

| Common Chemical | 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid |

| Substituted Acid | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid |

| Metabolite Code | Fluopyram-PAA |

| Alternative | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid |

CAS Registry Information (1000522-34-8)

The Chemical Abstracts Service registry number 1000522-34-8 provides the definitive identifier for this compound in chemical databases and regulatory documentation. This CAS number was assigned following the compound's initial synthesis and characterization, establishing a unique identifier that distinguishes it from closely related structural analogs and isomers. The registry number serves as the primary reference point for accessing comprehensive chemical information across multiple databases and scientific literature sources.

The CAS registry entry encompasses detailed structural information, including stereochemical descriptors and connectivity data that define the exact molecular arrangement of atoms within the compound. This registration system ensures consistent identification across international regulatory frameworks, facilitating accurate communication between researchers, manufacturers, and regulatory agencies. The specific CAS number 1000522-34-8 has been incorporated into various regulatory documents, including those maintained by the Environmental Protection Agency and European Chemical Agency.

Database integration using the CAS number 1000522-34-8 enables comprehensive tracking of research publications, patent applications, and regulatory submissions related to this compound. Major chemical databases, including PubChem (CID 53414467), ChemSpider, and SciFinder, utilize this identifier to link diverse sources of information about the compound's properties, synthesis methods, and applications. The standardization provided by CAS registration facilitates systematic analysis of research trends and regulatory developments related to fluorinated pyridine derivatives.

The FDA Unique Ingredient Identifier (UNII) M8LA01CDAP provides an additional layer of standardization for regulatory and pharmaceutical applications. This identifier complements the CAS number by providing a system specifically designed for drug and biological product identification, ensuring accurate tracking across regulatory submissions and safety databases. The dual identification system enhances the precision of chemical identification in complex regulatory environments where multiple naming conventions may be encountered.

Chemical Formula and Molecular Mass (C₈H₅ClF₃NO₂, 239.58 g/mol)

The molecular formula C₈H₅ClF₃NO₂ defines the exact atomic composition of this compound, revealing a compact structure containing eight carbon atoms, five hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and two oxygen atoms. This formula represents a highly substituted aromatic system where nearly half of the molecular weight derives from halogen atoms, contributing to the compound's unique physical and chemical properties. The high halogen content, comprising chlorine and three fluorine atoms, significantly influences the molecule's electron distribution and reactivity patterns.

The calculated molecular mass of 239.58 grams per mole places this compound in the range typical of small molecule pharmaceuticals and agrochemicals. This molecular weight reflects the substantial contribution of halogen atoms, with the trifluoromethyl group alone contributing 69 atomic mass units, representing approximately 29% of the total molecular weight. The molecular mass calculation incorporates the standard atomic weights of constituent elements, providing precise mass spectrometric identification capabilities essential for analytical chemistry applications.

Table 2: Molecular Composition Analysis

| Component | Count | Atomic Mass Contribution | Percentage of Total Mass |

|---|---|---|---|

| Carbon | 8 | 96.08 amu | 40.1% |

| Hydrogen | 5 | 5.04 amu | 2.1% |

| Chlorine | 1 | 35.45 amu | 14.8% |

| Fluorine | 3 | 56.97 amu | 23.8% |

| Nitrogen | 1 | 14.01 amu | 5.8% |

| Oxygen | 2 | 31.99 amu | 13.4% |

| Total | 20 | 239.58 amu | 100.0% |

The molecular formula provides critical information for mass spectrometric analysis, where the compound exhibits characteristic fragmentation patterns related to loss of trifluoromethyl and carboxyl groups. The presence of multiple electronegative atoms creates distinctive isotope patterns observable in high-resolution mass spectrometry, with chlorine isotopes providing particularly useful identification markers. These spectroscopic characteristics enable precise identification and quantification in complex analytical matrices, supporting both research applications and regulatory monitoring requirements.

Computational chemistry calculations based on the molecular formula reveal important electronic properties, including dipole moment, polarizability, and molecular orbital characteristics that influence the compound's behavior in biological and environmental systems. The high electronegativity of fluorine atoms creates significant dipole moments within the molecule, affecting intermolecular interactions and solubility properties. These molecular-level characteristics derived from the chemical formula provide fundamental insights into the compound's behavior across diverse applications in chemistry and biology.

Properties

IUPAC Name |

2-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-4-1-5(8(10,11)12)6(13-3-4)2-7(14)15/h1,3H,2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVQNGACPIJRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Chloro-2-cyano-5-trifluoromethylpyridine

A related compound, 3-Chloro-2-cyano-5-trifluoromethylpyridine , can be synthesized through a multi-step process involving the use of an activating agent and cyanide in solvents like dichloromethane or chloroform. This method involves heating reflux, cooling, filtering, and vacuum drying to obtain the organic salt, followed by cyanide addition and pH adjustment to isolate the product.

| Step | Process Description | Conditions |

|---|---|---|

| 1 | Dissolve in solvent A, add activator, heat reflux 4-6 hours | 20-30°C cooling, 40-50°C drying |

| 2 | Add cyanide, stir at 0-80°C, adjust pH with HCl | pH 2-4, then pH 6-7 |

Synthesis of 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine Acetate

Another related compound, 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine acetate , is prepared from 2-cyano-3-chloro-5-trifluoromethylpyridine using low-pressure catalytic hydrogenation in acetic acid with Raney nickel as a catalyst. This method involves a one-time feeding of the substrate and post-treatment steps to obtain the product.

| Step | Process Description | Conditions |

|---|---|---|

| 1 | Hydrogenation in acetic acid with Raney nickel | 50-120°C, 0.02-0.3 MPa |

| 2 | Post-treatment: filtering, dilution, crystallization | Various solvents like toluene or acetonitrile |

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research has indicated that 5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cell lines, suggesting its utility in drug development.

Case Study: Antimicrobial Activity

A study published in Chemistry & Biodiversity demonstrated that derivatives of this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the pyridine ring could enhance antimicrobial efficacy.

Pharmaceutical Development

Precursor for Therapeutic Compounds

The compound is explored as a precursor for various pharmaceutical agents. Its ability to modulate biological pathways makes it suitable for developing drugs targeting specific diseases. For instance, its derivatives have been investigated for their potential to treat inflammatory diseases and metabolic disorders.

Table: Potential Therapeutic Applications

| Therapeutic Area | Potential Drug Candidates |

|---|---|

| Antimicrobial | Derivatives with enhanced activity against resistant strains |

| Oncology | Compounds targeting specific cancer pathways |

| Inflammation | Modulators of inflammatory responses |

Industrial Applications

Agrochemicals and Functional Materials

In the agrochemical sector, this compound is utilized in developing herbicides and fungicides. Its trifluoromethyl group enhances the potency and selectivity of agrochemical formulations. Additionally, it is used in creating functional materials with specific properties beneficial for industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Variations

The compound’s structural analogs differ in substitution patterns, functional groups, and electronic properties. Key comparisons include:

Table 1: Comparison of Structural Features

Physicochemical and Electronic Properties

- Solubility : The acetic acid derivative exhibits moderate water solubility (pH-dependent ionization), whereas carboxylic acid analogs (e.g., 5-Chloro-2-methyl-3-pyridinecarboxylic acid) have higher solubility in polar solvents due to stronger acidity .

- Reactivity: Cyano-substituted derivatives (e.g., 3-Chloro-2-cyano-5-trifluoromethyl pyridine) show heightened reactivity in nucleophilic substitution, making them valuable intermediates in synthesis .

- Electronic Effects: The trifluoromethyl group’s electron-withdrawing nature stabilizes the pyridine ring, reducing susceptibility to metabolic oxidation compared to non-fluorinated analogs .

Research Findings and Methodological Insights

- Synthetic Routes: The preparation of 3-Chloro-2-cyano-5-trifluoromethyl pyridine involves low-toxicity solvents like dichloromethane, emphasizing cost-efficiency and environmental safety .

- Computational Analysis : Density-functional theory (DFT) studies, incorporating exact-exchange terms, can predict electronic properties of these compounds, aiding in rational design for improved stability and activity .

Biological Activity

5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: CHClFN. The presence of chlorine and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions. These substituents enhance lipophilicity, which may improve binding affinity to various biological targets.

The biological effects of this compound are believed to involve interactions with specific enzymes or receptors. The trifluoromethyl group is known to enhance selectivity and potency against targeted biological pathways. These interactions can lead to significant alterations in cellular functions, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, particularly those related to cancer cell growth.

- Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream effects on cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activities. Studies have shown that compounds with trifluoromethyl groups can enhance potency against bacterial strains by disrupting cell membranes or interfering with metabolic processes .

Anticancer Activity

In vitro studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The trifluoromethyl group enhances interactions with cancer-related molecular targets, potentially leading to improved therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-chloro-5-(trifluoromethyl)nicotinate | Chlorine instead of fluorine | Moderate antimicrobial properties |

| Ethyl 2-(trifluoromethyl)nicotinate | Lacks additional fluorine at position 5 | Lower anticancer activity |

| Ethyl 2-fluoro-6-(trifluoromethyl)nicotinate | Fluoro at position 2, trifluoromethyl at position 6 | Enhanced enzyme inhibition |

This table illustrates how the unique combination of functional groups in this compound distinguishes it from similar compounds, potentially leading to superior biological activities .

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that this compound inhibited specific enzymes involved in cancer metabolism, resulting in reduced growth rates in cultured cancer cells .

- Synergistic Effects : In combination therapy trials, this compound showed enhanced anticancer effects when used alongside established chemotherapeutics, suggesting potential for use in multi-drug regimens .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid?

- Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For pyridine derivatives, key factors include:

- Temperature: Maintain 80–100°C during cyclization to avoid side reactions (e.g., decarboxylation) .

- Reagent stoichiometry: Use a 1:1.2 molar ratio of the chlorinated precursor to the trifluoromethylating agent to ensure complete substitution .

- Purification: Employ gradient column chromatography (e.g., hexane/ethyl acetate) to isolate the product, as residual trifluoromethyl intermediates can complicate NMR analysis .

- Example protocol: A two-step process involving (i) Friedel-Crafts acylation and (ii) halogen exchange under Pd catalysis has shown >85% yield in controlled conditions .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer: Use a combination of analytical techniques:

- HPLC-MS: Quantify purity (>98%) and detect trace impurities (e.g., dechlorinated byproducts) .

- NMR spectroscopy: Analyze , , and spectra to confirm substitution patterns. The trifluoromethyl group typically appears as a singlet at ~−60 ppm in NMR .

- X-ray crystallography: Resolve hydrogen-bonding interactions (e.g., N–H⋯O in crystal lattices) to confirm stereoelectronic effects .

Q. What biological assays are suitable for preliminary activity screening?

- Methodological Answer: Prioritize assays based on the compound’s structural analogs:

- Enzyme inhibition: Test against kinases (e.g., JAK2) or proteases using fluorogenic substrates. IC values <10 µM indicate potential for further optimization .

- Cellular cytotoxicity: Use MTT assays in cancer cell lines (e.g., HeLa, HepG2) with EC thresholds of <50 µM .

- ADME profiling: Assess metabolic stability in liver microsomes (human/rat) to identify susceptibility to oxidative degradation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer: The –CF group is strongly electron-withdrawing, which:

- Activates the pyridine ring for nucleophilic aromatic substitution at the 2-position .

- Modifies regioselectivity in Suzuki-Miyaura couplings. Computational studies (DFT) show that electron-deficient aryl boronic acids favor coupling at the 5-chloro position .

- Experimental validation: Compare coupling yields using Pd(PPh) vs. XPhos ligands, with the latter improving turnover in sterically hindered systems .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer: Discrepancies often arise from assay conditions or impurities:

- Reproducibility checks: Validate results across multiple labs using standardized protocols (e.g., fixed cell density in cytotoxicity assays).

- Impurity profiling: Use LC-MS to identify bioactive contaminants (e.g., 5-hydroxy derivatives from oxidation) .

- Meta-analysis: Compare IC trends across structurally related compounds to distinguish scaffold-specific effects .

Q. How can computational modeling predict metabolic pathways?

- Methodological Answer: Leverage in silico tools:

- Docking simulations: Identify potential cytochrome P450 binding sites (e.g., CYP3A4) using AutoDock Vina .

- QSAR models: Corrate substituent electronegativity (e.g., Cl vs. F) with metabolic half-life (t) .

- Validation: Compare predicted metabolites (e.g., dechlorinated products) with experimental LC-MS/MS data from microsomal incubations .

Structural and Mechanistic Insights

Q. What intermolecular interactions stabilize the crystal structure?

- Methodological Answer: Single-crystal X-ray analysis reveals:

- Hydrogen-bonded dimers: N–H⋯O interactions between the acetic acid moiety and pyridine nitrogen (bond length: 2.89 Å) .

- Halogen bonding: Cl⋯N contacts (3.28 Å) contribute to lattice stability .

- Table: Crystallographic data (selected parameters):

| Parameter | Value |

|---|---|

| Space group | P |

| R-factor | 0.059 |

| Cl⋯N distance | 3.278 Å |

Synthesis and Degradation

Q. What are the dominant degradation pathways under physiological conditions?

- Methodological Answer: Stability studies (pH 7.4, 37°C) show:

- Hydrolysis: The acetic acid side chain undergoes pH-dependent cleavage (t = 24 h at pH 7.4) .

- Photodegradation: UV exposure (254 nm) generates 5-hydroxy derivatives via radical intermediates .

- Mitigation: Formulate as a prodrug (e.g., methyl ester) to enhance stability .

Applications in Advanced Systems

Q. How is this compound utilized in metal-organic frameworks (MOFs)?

- Methodological Answer: The pyridine-acetic acid moiety acts as a linker:

- Coordination sites: Binds to Cu(II) or Zn(II) nodes via the carboxylate and pyridine N .

- Porosity control: Trifluoromethyl groups increase hydrophobicity, enhancing gas adsorption (e.g., CO/N selectivity >20) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.